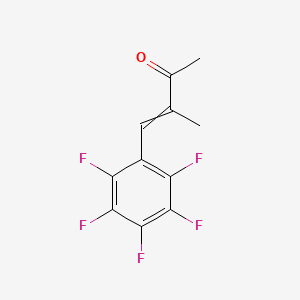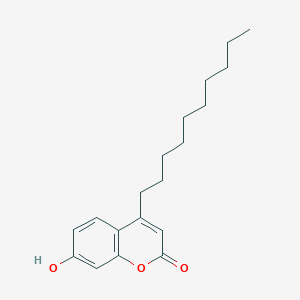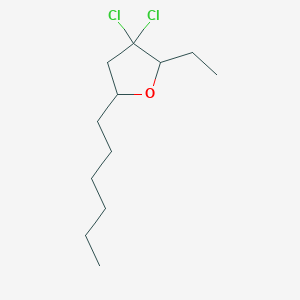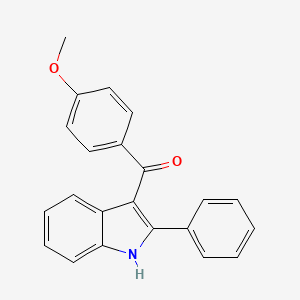
3-Methyl-4-(pentafluorophenyl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(pentafluorophenyl)but-3-en-2-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a pentafluorophenyl group attached to a butenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(pentafluorophenyl)but-3-en-2-one typically involves the reaction of 3-methyl-4-phenyl-3-buten-2-one with pentafluorophenyl reagents under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the pentafluorophenyl group is introduced to the butenone backbone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-(pentafluorophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the pentafluorophenyl group.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methyl-4-(pentafluorophenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-(pentafluorophenyl)but-3-en-2-one involves its interaction with specific molecular targets. The pentafluorophenyl group enhances the compound’s reactivity and ability to form stable complexes with various biomolecules. This interaction can modulate biological pathways and exert specific effects, making it a valuable compound for research in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-4-phenyl-3-buten-2-one: Lacks the pentafluorophenyl group, making it less reactive in certain chemical reactions.
4-Methylpent-3-en-2-one: A simpler ketone with different reactivity and applications.
Uniqueness
3-Methyl-4-(pentafluorophenyl)but-3-en-2-one is unique due to the presence of the pentafluorophenyl group, which imparts distinct chemical properties and enhances its reactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
110225-32-6 |
|---|---|
Fórmula molecular |
C11H7F5O |
Peso molecular |
250.16 g/mol |
Nombre IUPAC |
3-methyl-4-(2,3,4,5,6-pentafluorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H7F5O/c1-4(5(2)17)3-6-7(12)9(14)11(16)10(15)8(6)13/h3H,1-2H3 |
Clave InChI |
JXYMVZQZDLOQBH-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14330506.png)
![6,7-Dihydro-7-hydroxy-5H-thieno[3,2-b]thiopyran-2-sulfonamide](/img/structure/B14330509.png)
![1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene](/img/structure/B14330515.png)

amino}-2-(propan-2-yl)pentanenitrile](/img/structure/B14330523.png)
![4,4,4',4'-Tetramethyl-2H,2'H,4H,4'H-3,3'-spirobi[[1]benzopyran]-7,7'-diol](/img/structure/B14330525.png)
![N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine](/img/structure/B14330536.png)


![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)

![1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14330577.png)


